3,5,6-Trichloropyridazin-4-amine
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Overview
Description
3,5,6-Trichloropyridazin-4-amine is a heterocyclic compound with the molecular formula C4H2Cl3N3 It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trichloropyridazin-4-amine typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 4-aminopyridazine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trichloropyridazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
3,5,6-Trichloropyridazin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Biological Studies: The compound is used in studies to understand the biological activity of pyridazine derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 3,5,6-Trichloropyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazin-4-amine: This compound is similar in structure but has only two chlorine atoms. It exhibits different reactivity and biological activity compared to 3,5,6-Trichloropyridazin-4-amine.
Pyridazine Derivatives: Other pyridazine derivatives, such as pyridazinone, also share structural similarities but differ in their functional groups and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three chlorine atoms make it highly reactive and suitable for various synthetic transformations, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3,5,6-trichloropyridazin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3N3/c5-1-2(8)4(7)10-9-3(1)6/h(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGBPWSBRRGGKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NN=C1Cl)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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